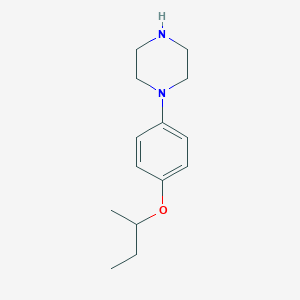

1-(4-Butan-2-yloxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives has seen significant developments in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(4-Butan-2-yloxyphenyl)piperazine is defined by its molecular formula, C14H22N2O.Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen

Novel Derivatives and Pharmacological Evaluation

A study on the synthesis of novel derivatives of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, including piperazine compounds, explored their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method. Compounds showed significant activity, indicating potential therapeutic applications in mental health disorders J. Kumar et al., 2017.

Antidiabetic Potential

Research into the molecular association between aryl piperazine derivatives and 2-hydroxypropyl-β-cyclodextrin (HPBCD) revealed improved solubility and maintained antidiabetic activity of the complex. This suggests a promising approach for enhancing the bioavailability of antidiabetic compounds with challenging aqueous solubility R. Devine et al., 2020.

Antibacterial and Anthelmintic Activity

A compound synthesized from carbamimide and 3-fluorobenzoic acid was characterized and evaluated for its in vitro antibacterial and anthelmintic activities. The study provides insights into the potential use of piperazine derivatives in treating bacterial infections and parasitic worms C. Sanjeevarayappa et al., 2015.

Metabolite Identification and Synthesis

The biosynthesis and identification of a new class of metabolites from a piperazine compound under development for depression treatment were described. This research contributes to understanding the metabolic pathways and potential therapeutic effects of piperazine derivatives Henriette Kold Uldam et al., 2011.

Antipsychotic, Antidepressant, and Anxiolytic Applications

An overview of piperazine derivatives and their central pharmacological activity highlights their therapeutic applications in treating psychosis, depression, and anxiety. This includes well-known drugs like clozapine, vortioxetine, and buspirone, underscoring the versatility of piperazine compounds in central nervous system disorders A. F. Brito et al., 2018.

Wirkmechanismus

Target of Action

The primary target of 1-(4-Butan-2-yloxyphenyl)piperazine is similar to that of other piperazine compounds, which are known to interact with the GABA (γ-aminobutyric acid) receptor . The GABA receptor plays a crucial role in the nervous system as it is responsible for inhibitory neurotransmission .

Mode of Action

This compound, like other piperazine compounds, is thought to act as a GABA receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the GABA receptor can lead to an increase in inhibitory neurotransmission . This can result in effects such as muscle relaxation, sedative effects, and a decrease in anxiety .

Biochemical Pathways

GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its increased activity can lead to a decrease in neuronal excitability .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the GABA receptor. As a GABA receptor agonist, it can increase inhibitory neurotransmission, leading to effects such as muscle relaxation and a decrease in anxiety .

Zukünftige Richtungen

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This suggests that future research in the synthesis of piperazine derivatives, including 1-(4-Butan-2-yloxyphenyl)piperazine, may focus on further exploring and optimizing these methods.

Eigenschaften

IUPAC Name |

1-(4-butan-2-yloxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-12(2)17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVPLZZDVNEWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)

![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)

![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)